(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
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Overview
Description
(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, which includes a tetrahydronaphthalene moiety and an imidazole ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through catalytic hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and amines.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may yield various hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a potential therapeutic agent due to its unique structure.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole: The enantiomer of the compound.
2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole: Lacks the dihydro component.
Uniqueness
The unique combination of the tetrahydronaphthalene moiety and the imidazole ring in (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole provides distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[(1S)-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2/c1-14(13-15-9-10-16-13)8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3,(H,15,16)/t14-/m0/s1 |
InChI Key |
UVDFYIVTMMIMNI-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@]1(CCCC2=CC=CC=C21)C3=NCCN3 |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C3=NCCN3 |
Origin of Product |
United States |
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